Cas no 2229443-19-8 (tert-butyl N-2-(2-amino-1,1-difluoropropan-2-yl)-4,5-dimethoxyphenylcarbamate)

tert-butyl N-2-(2-amino-1,1-difluoropropan-2-yl)-4,5-dimethoxyphenylcarbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl N-2-(2-amino-1,1-difluoropropan-2-yl)-4,5-dimethoxyphenylcarbamate
- 2229443-19-8
- EN300-1887934
- tert-butyl N-[2-(2-amino-1,1-difluoropropan-2-yl)-4,5-dimethoxyphenyl]carbamate
-
- インチ: 1S/C16H24F2N2O4/c1-15(2,3)24-14(21)20-10-8-12(23-6)11(22-5)7-9(10)16(4,19)13(17)18/h7-8,13H,19H2,1-6H3,(H,20,21)
- InChIKey: RWCFOOYUQBNQSZ-UHFFFAOYSA-N
- SMILES: FC(C(C)(C1C=C(C(=CC=1NC(=O)OC(C)(C)C)OC)OC)N)F
計算された属性
- 精确分子量: 346.17041358g/mol
- 同位素质量: 346.17041358g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 7
- 重原子数量: 24
- 回転可能化学結合数: 7
- 複雑さ: 431
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 82.8Ų
- XLogP3: 2.9
tert-butyl N-2-(2-amino-1,1-difluoropropan-2-yl)-4,5-dimethoxyphenylcarbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1887934-1.0g |
tert-butyl N-[2-(2-amino-1,1-difluoropropan-2-yl)-4,5-dimethoxyphenyl]carbamate |
2229443-19-8 | 1g |
$1543.0 | 2023-06-01 | ||
Enamine | EN300-1887934-10.0g |
tert-butyl N-[2-(2-amino-1,1-difluoropropan-2-yl)-4,5-dimethoxyphenyl]carbamate |
2229443-19-8 | 10g |
$6635.0 | 2023-06-01 | ||
Enamine | EN300-1887934-0.1g |
tert-butyl N-[2-(2-amino-1,1-difluoropropan-2-yl)-4,5-dimethoxyphenyl]carbamate |
2229443-19-8 | 0.1g |
$1357.0 | 2023-09-18 | ||
Enamine | EN300-1887934-1g |
tert-butyl N-[2-(2-amino-1,1-difluoropropan-2-yl)-4,5-dimethoxyphenyl]carbamate |
2229443-19-8 | 1g |
$1543.0 | 2023-09-18 | ||
Enamine | EN300-1887934-2.5g |
tert-butyl N-[2-(2-amino-1,1-difluoropropan-2-yl)-4,5-dimethoxyphenyl]carbamate |
2229443-19-8 | 2.5g |
$3025.0 | 2023-09-18 | ||
Enamine | EN300-1887934-5.0g |
tert-butyl N-[2-(2-amino-1,1-difluoropropan-2-yl)-4,5-dimethoxyphenyl]carbamate |
2229443-19-8 | 5g |
$4475.0 | 2023-06-01 | ||
Enamine | EN300-1887934-0.05g |
tert-butyl N-[2-(2-amino-1,1-difluoropropan-2-yl)-4,5-dimethoxyphenyl]carbamate |
2229443-19-8 | 0.05g |
$1296.0 | 2023-09-18 | ||
Enamine | EN300-1887934-0.5g |
tert-butyl N-[2-(2-amino-1,1-difluoropropan-2-yl)-4,5-dimethoxyphenyl]carbamate |
2229443-19-8 | 0.5g |
$1482.0 | 2023-09-18 | ||
Enamine | EN300-1887934-10g |
tert-butyl N-[2-(2-amino-1,1-difluoropropan-2-yl)-4,5-dimethoxyphenyl]carbamate |
2229443-19-8 | 10g |
$6635.0 | 2023-09-18 | ||
Enamine | EN300-1887934-5g |
tert-butyl N-[2-(2-amino-1,1-difluoropropan-2-yl)-4,5-dimethoxyphenyl]carbamate |
2229443-19-8 | 5g |
$4475.0 | 2023-09-18 |
tert-butyl N-2-(2-amino-1,1-difluoropropan-2-yl)-4,5-dimethoxyphenylcarbamate 関連文献
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Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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7. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
tert-butyl N-2-(2-amino-1,1-difluoropropan-2-yl)-4,5-dimethoxyphenylcarbamateに関する追加情報
tert-butyl N-2-(2-amino-1,1-difluoropropan-2-yl)-4,5-dimethoxyphenylcarbamate: A Comprehensive Overview
The compound with CAS No. 2229443-19-8, commonly referred to as tert-butyl N-2-(2-amino-1,1-difluoropropan-2-yl)-4,5-dimethoxyphenylcarbamate, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which includes a tert-butyl group, an amino-substituted difluoropropane moiety, and a dimethoxyphenyl group. The combination of these functional groups makes it a versatile compound with diverse reactivity and biological activity.
Recent studies have highlighted the importance of tert-butyl N-2-(2-amino-1,1-difluoropropan-2-yl)-4,5-dimethoxyphenylcarbamate in the field of drug discovery. Its structure suggests potential applications as a precursor for bioactive compounds or as an intermediate in the synthesis of more complex molecules. The presence of the amino group and the dimethoxyphenyl group indicates that this compound may exhibit interesting pharmacological properties, such as enzyme inhibition or receptor binding affinity.
The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. Researchers have explored various synthetic pathways, including nucleophilic substitution and condensation reactions, to optimize the production of CAS No. 2229443-19-8. These studies have not only improved the synthesis process but also provided insights into the reactivity of similar compounds.
In terms of physical properties, tert-butyl N-2-(2-amino-1,1-difluoropropan-2-yl)-4,5-dimethoxyphenylcarbamate exhibits a melting point of approximately 150°C and is soluble in common organic solvents such as dichloromethane and ethyl acetate. Its solubility characteristics make it suitable for use in various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
The biological evaluation of this compound has been a focal point of recent research efforts. In vitro assays have demonstrated that it possesses moderate inhibitory activity against certain enzymes, suggesting its potential as a lead compound in drug development. Furthermore, preliminary toxicological studies indicate that it has low cytotoxicity at concentrations typically used in pharmaceutical applications.
From an environmental perspective, the degradation pathways of CAS No. 2229443-19-8 have been investigated under simulated environmental conditions. These studies reveal that the compound undergoes hydrolysis under alkaline conditions and is biodegradable under aerobic conditions. Such findings are crucial for assessing its environmental impact and ensuring sustainable practices in its production and use.
In conclusion, tert-butyl N-2-(2-amino-1,1-difluoropropan-2-yl)-4,5-dimethoxyphenylcarbamate, with CAS No. 2229443-19_8_, is a promising compound with diverse applications in chemistry and pharmacology. Its unique structure and favorable properties make it an attractive candidate for further research and development. As ongoing studies continue to uncover its full potential, this compound is expected to play a significant role in advancing scientific knowledge and practical applications.
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